REACTION_SMILES
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[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[Cl:1][C:2]([CH:3]1[O:4][CH2:5][CH2:6][NH:7]1)([Cl:8])[Cl:9].[S:17]=[C:18]=[S:19]>>[CH3:10][CH2:11][NH+:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[Cl:1][C:2]([CH:3]1[O:4][CH2:5][CH2:6][N:7]1[C:18](=[S:17])[S-:19])([Cl:8])[Cl:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)C1NCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C=S
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Name
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Type
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product
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Smiles
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CC[NH+](CC)CC
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Name
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Type
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product
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Smiles
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S=C([S-])N1CCOC1C(Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |